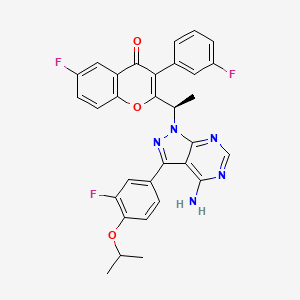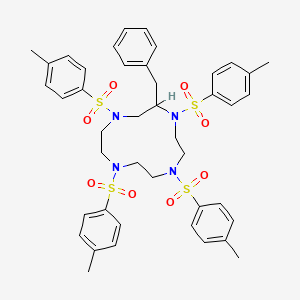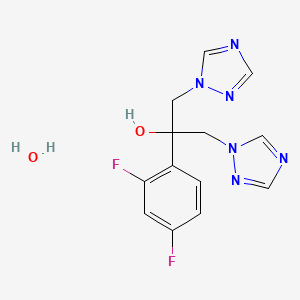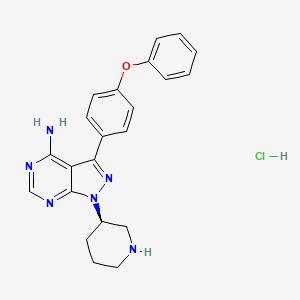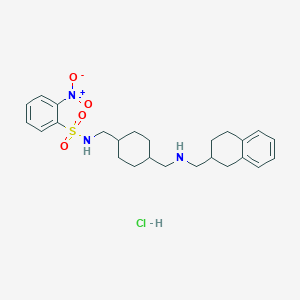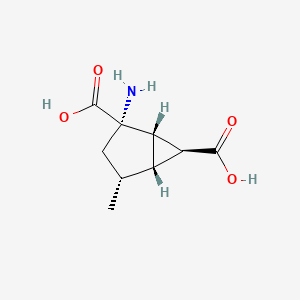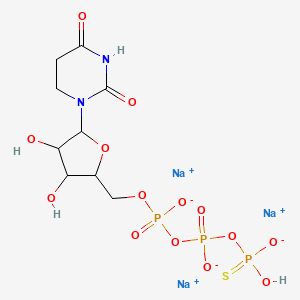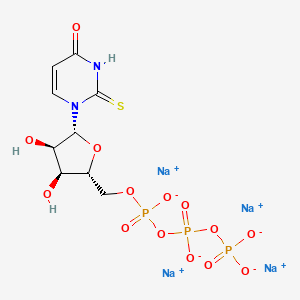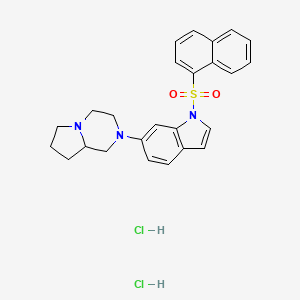
COPPER(II) ACETATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper(II) acetate, also known as cupric acetate, is a chemical compound with the formula Cu(CH₃COO)₂. It is a dark green crystalline solid in its anhydrous form and a bluish-green solid in its hydrated form. Historically, copper acetates have been used as fungicides and pigments. Today, they are widely used as reagents in the synthesis of various inorganic and organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Copper(II) acetate can be synthesized through several methods:
Reaction with Acetic Acid: One common method involves reacting metallic copper with acetic acid in the presence of air.
Reaction with Copper(II) Oxide or Copper(II) Carbonate: Another method involves treating copper(II) oxide or copper(II) carbonate with acetic acid, followed by crystallization: [ \text{CuO} + 2 \text{CH}_3\text{COOH} \rightarrow \text{Cu(CH}_3\text{COO)}_2 + \text{H}_2\text{O} ] [ \text{CuCO}_3 + 2 \text{CH}_3\text{COOH} \rightarrow \text{Cu(CH}_3\text{COO)}_2 + \text{H}_2\text{O} + \text{CO}_2 ]
Industrial Production Methods: Industrially, this compound is produced by heating copper(II) hydroxide or copper(II) carbonate with acetic acid. Another method involves electrolyzing a concentrated aqueous solution of calcium acetate with copper electrodes .
Chemical Reactions Analysis
Copper(II) acetate undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: this compound can be reduced to copper(I) acetate by heating with copper metal: [ 2 \text{Cu} + \text{Cu}_2(\text{OAc})_4 \rightarrow 4 \text{CuOAc} ]
Substitution Reactions: It can react with other ligands to form different copper complexes. For example, it can couple terminal alkynes to give a 1,3-diyne in the Eglinton reaction: [ \text{Cu}_2(\text{OAc})_4 + 2 \text{RC≡CH} \rightarrow 2 \text{CuOAc} + \text{RC≡C−C≡CR} + 2 \text{HOAc} ]
Common reagents used in these reactions include acetic acid, oxygen, and various organic ligands. Major products formed include copper(I) acetate, copper(II) oxide, and various copper-organic complexes .
Scientific Research Applications
Mechanism of Action
Copper(II) acetate exerts its effects through several mechanisms:
Catalysis: It acts as a catalyst in various organic reactions by facilitating the formation and breaking of chemical bonds.
Oxidation: It can oxidize organic substrates, often through the formation of copper(I) intermediates.
Complex Formation: It forms complexes with various ligands, which can then participate in further chemical reactions.
Comparison with Similar Compounds
Copper(II) acetate can be compared with other similar compounds such as:
Copper(II) Chloride (CuCl₂): Both are used as catalysts, but this compound is more commonly used in organic synthesis due to its solubility in organic solvents.
Copper(II) Sulfate (CuSO₄): Copper(II) sulfate is widely used in agriculture as a fungicide, whereas this compound is more commonly used in laboratory and industrial applications.
Copper(I) Acetate (CuOAc): Copper(I) acetate is often used in conjunction with this compound in redox reactions
This compound is unique in its ability to act as both an oxidizing agent and a catalyst in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.
Properties
CAS No. |
19955-76-1 |
|---|---|
Molecular Formula |
C4H6CuO4 |
Molecular Weight |
181.63 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


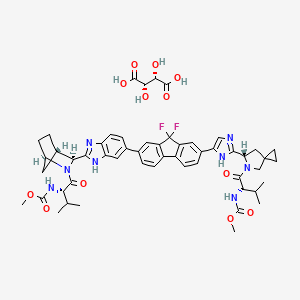


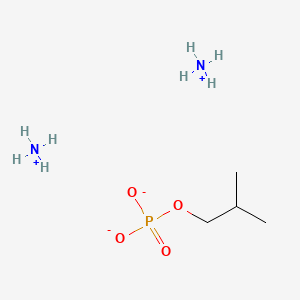
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(1,2,4-triazol-1-yl)pyrimidin-2-one](/img/structure/B1139174.png)
